molecular formula C24H18N4OS B4868885 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4868885
M. Wt: 410.5 g/mol
InChI Key: ZQJPBYGSOZBRMO-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzothiazole derivatives, and pyridine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining quinoline and benzothiazole derivatives under acidic or basic conditions.

    Amidation Reactions: Forming the carboxamide group by reacting the intermediate product with an amine.

    Methylation: Introducing methyl groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzothiazole ring.

    Reduction: Reduction reactions could target the quinoline or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to develop new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its aromatic structure and potential electronic properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or DNA, affecting cellular processes. The molecular targets could include kinases, proteases, or nucleic acids, and the pathways involved might be related to cell signaling, apoptosis, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, known for its antimalarial activity.

    Benzothiazole Derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis.

    Pyridine Derivatives: Such as nicotinamide, a form of vitamin B3.

Uniqueness

What sets 6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide apart is its unique combination of these three moieties, potentially offering a distinct profile of biological activities and chemical reactivity.

Properties

IUPAC Name

6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS/c1-14-8-9-19-17(11-14)18(12-20(26-19)16-6-4-10-25-13-16)23(29)28-24-27-22-15(2)5-3-7-21(22)30-24/h3-13H,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJPBYGSOZBRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC4=C(C=CC=C4S3)C)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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